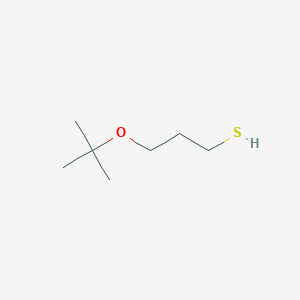
3-(Tert-butoxy)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)propane-1-thiol is an organic compound with the molecular formula C7H16OS. It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a tert-butoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Tert-butoxy)propane-1-thiol has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)propane-1-thiol primarily involves its thiol group. Thiols are known for their ability to undergo redox reactions, forming disulfides and reverting back to thiols. This redox cycling is crucial in various biological processes, including protein folding and cellular defense mechanisms against oxidative stress . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Ethanethiol: A simpler thiol with a similar functional group but without the tert-butoxy substitution.
1-Butanethiol: Another thiol with a longer carbon chain but lacking the tert-butoxy group.
2-Methyl-2-propanethiol: A thiol with a similar tert-butyl group but different overall structure.
Uniqueness: 3-(Tert-butoxy)propane-1-thiol stands out due to the presence of both the thiol and tert-butoxy groups, which impart unique chemical properties. The tert-butoxy group provides steric hindrance, influencing the reactivity and stability of the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C7H16OS |
|---|---|
Poids moléculaire |
148.27 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxy]propane-1-thiol |
InChI |
InChI=1S/C7H16OS/c1-7(2,3)8-5-4-6-9/h9H,4-6H2,1-3H3 |
Clé InChI |
VEWHQDKHOIXHOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


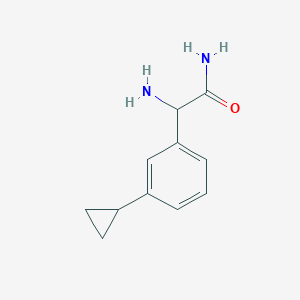
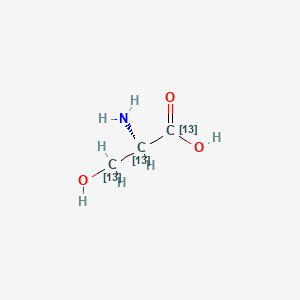
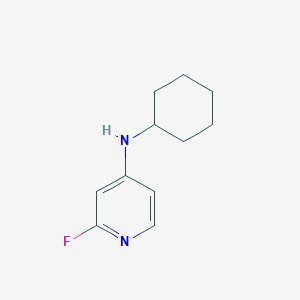
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
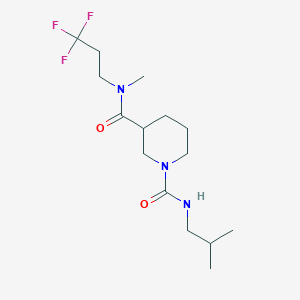

![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
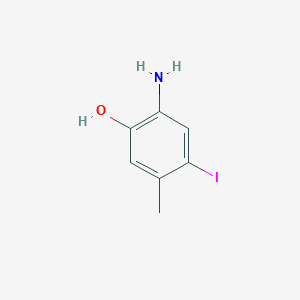
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
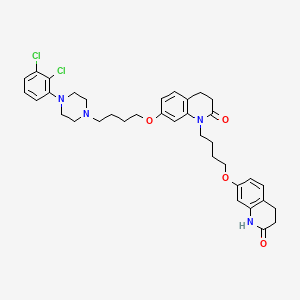

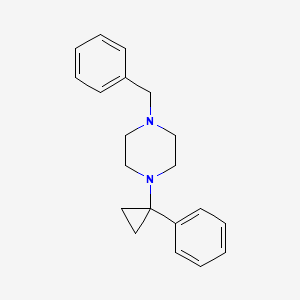
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
